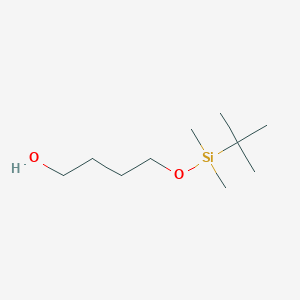

4-((tert-Butyldimethylsilyl)oxy)butan-1-ol

Overview

Description

4-((tert-Butyldimethylsilyl)oxy)butan-1-ol is a chemical compound with the molecular formula C10H24O2Si. It is a colorless liquid commonly used in organic synthesis due to its unique properties, such as increased thermal stability and solubility .

Preparation Methods

4-((tert-Butyldimethylsilyl)oxy)butan-1-ol can be synthesized through the reaction of 4-bromobutanol with sodium tert-butyldimethylsilane . The reaction typically involves the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified through standard techniques such as distillation or chromatography.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form alcohols or alkanes.

Substitution: It can undergo nucleophilic substitution reactions to replace the hydroxyl group with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Protecting Group in Synthesis

TBDMSO-butanol serves as an effective protecting group for alcohols in organic synthesis. The TBDMS group can be selectively removed under mild acidic conditions, allowing for the regeneration of the hydroxyl group without affecting other functional groups present in the molecule. This property is particularly useful in multi-step synthetic routes where selective functionalization is required.

Synthesis of Complex Molecules

The compound has been utilized in the synthesis of various complex molecules, including pharmaceuticals and natural products. For example, it has been employed in the synthesis of triazole derivatives through azide–alkyne cycloaddition reactions, showcasing its versatility as a building block in medicinal chemistry .

Protein Chemistry

In biochemistry, TBDMSO-butanol is used for protein purification and analysis techniques such as Western blotting and protein quantitation. Its ability to stabilize proteins during purification processes enhances yield and activity .

Cell Analysis

The compound has shown potential in cell analysis methods, particularly in gene therapy solutions where it aids in the delivery of therapeutic agents into cells .

Fluorescent Materials

Research indicates that derivatives of TBDMSO-butanol can be utilized in the development of fluorescent materials due to their ability to form stable complexes with metal ions . This application is critical in developing sensors and imaging agents for biological studies.

Case Studies

Mechanism of Action

The mechanism of action of 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol involves its ability to act as a protecting group for hydroxyl groups in organic synthesis. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions to occur at other functional groups in the molecule .

Comparison with Similar Compounds

Similar compounds to 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol include:

4-(tert-Butyldimethylsilyl)oxy-1-butanol: Similar in structure but with different functional groups.

4-(tert-Butyldimethylsilyloxy)methyl)aniline: Contains an aniline group instead of a hydroxyl group.

The uniqueness of this compound lies in its ability to increase the thermal stability and solubility of the compounds it is used to synthesize .

Biological Activity

4-((tert-Butyldimethylsilyl)oxy)butan-1-ol, commonly referred to as TBS-butanol, is a chemical compound with the molecular formula C10H24O2Si and a molecular weight of approximately 204.38 g/mol. This compound is primarily utilized in organic synthesis as a protecting group for alcohols. Its biological activity, while not extensively documented, can be inferred from its structural properties and the behavior of similar compounds.

TBS-butanol features a tert-butyldimethylsilyl (TBS) group that enhances its stability and solubility in organic solvents. The mechanism of action involves the formation of a stable silyl ether through a covalent bond with the hydroxyl group. This bonding effectively masks the reactivity of the hydroxyl group, allowing for selective chemical modifications without interference from the protected site .

Biological Activity Overview

Although specific biological activity data for TBS-butanol is limited, compounds with similar structures often exhibit notable biological properties. The presence of the silyl group may influence interactions with biological membranes or enzymes, potentially affecting pharmacokinetics and bioavailability.

Potential Biological Activities

- Antimicrobial Properties : Some silanol derivatives have shown antimicrobial activity, suggesting that TBS-butanol might possess similar properties due to its structural features.

- Cell Membrane Interaction : The silyl group could enhance membrane permeability, possibly impacting drug delivery systems.

- Enzyme Inhibition : Compounds with silyl groups have been investigated for their ability to inhibit various enzymes, which could be a potential area for further research regarding TBS-butanol.

Comparative Analysis with Similar Compounds

The following table highlights several compounds structurally related to TBS-butanol, along with their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(Trimethylsilyloxy)butan-1-ol | C10H22O2Si | Less sterically hindered than tert-butyldimethylsilyl |

| 3-(tert-Butyldimethylsilyloxy)propan-1-ol | C10H22O2Si | Different position of silyl ether |

| 2-(tert-Butyldimethylsilyloxy)ethanol | C8H18O2Si | Shorter carbon chain |

Synthesis and Application in Organic Chemistry

Research has demonstrated the utility of TBS-butanol in complex organic syntheses. For instance, it has been employed in the total synthesis of various natural products where selective protection of hydroxyl groups is crucial . The ability to easily remove the TBS group under mild conditions makes it particularly valuable in synthetic pathways.

Pharmacological Potential

While direct studies on TBS-butanol's pharmacological effects are scarce, related compounds have been shown to exhibit various bioactivities. For example, studies on silanol derivatives indicate potential applications in drug design due to their ability to enhance solubility and bioavailability .

Q & A

Q. Basic: What are the optimized synthetic routes for preparing 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol?

Methodological Answer:

A common method involves silylation of 1,4-butanediol using tert-butyldimethylsilyl chloride (TBSCl) under anhydrous conditions. In a representative procedure:

- Step 1: Suspend NaH (4.0 equiv) in THF and cool to 0°C.

- Step 2: Add 1,4-butanediol (4.0 equiv) dropwise, followed by TBSCl (1.0 equiv) in THF.

- Step 3: Warm to room temperature, stir for 3 hours, then quench with water.

- Purification: Flash chromatography (15% EtOAc/pet. ether) yields the product as a colorless oil (87% yield) .

Key Data:

| Parameter | Value |

|---|---|

| Yield | 87% |

| Purity | >95% (by NMR) |

| Characterization | -NMR (CDCl): δ 3.68–3.60 (m, 4H), 0.88 (s, 9H), 0.05 (s, 6H) |

Q. Basic: How is this compound purified, and what solvent systems are effective?

Methodological Answer:

Flash column chromatography is the standard method. Optimal solvent ratios depend on the synthesis byproducts:

- For silylation products: Use 15% ethyl acetate (EtOAc) in petroleum ether to separate the silyl ether from unreacted diol .

- For oxidized intermediates (e.g., aldehydes): 10% diethyl ether in pentane effectively isolates the aldehyde derivative .

Q. Basic: What analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

- and NMR: Key peaks include the TBS group () and hydroxyl-proximal protons () .

- Chiral HPLC: For enantiomeric excess determination (e.g., Chiralcel® AD column, heptane:iPrOH = 150:1) .

- TLC: in 15% EtOAc/pet. ether .

Q. Advanced: How can researchers address low yields during oxidation of this compound to the aldehyde?

Methodological Answer:

Low yields (e.g., 20% with PCC/CHCl ) often arise from overoxidation or competing side reactions. Alternatives include:

- TEMPO/NaOCl Oxidation: Yields >80% under biphasic conditions (CHCl/HO, 0°C, 1 hour) with KBr/NaHCO .

- Swern Oxidation: Avoids acidic conditions, preserving the TBS group.

Comparison Table:

| Method | Yield | Conditions |

|---|---|---|

| PCC | 20% | RT, overnight |

| TEMPO/NaOCl | >80% | 0°C, 1 hour |

Q. Advanced: How does the TBS group influence reactivity in multi-step syntheses?

Methodological Answer:

The TBS group:

- Stability: Resists hydrolysis under mild acidic/basic conditions but is cleaved by HF or TBAF .

- Applications: Protects alcohols during Grignard reactions or metal-catalyzed couplings (e.g., in transition metal-catalyzed cycloadditions ).

Case Study:

In a natural product synthesis, the TBS-protected alcohol survived Heck coupling conditions but was selectively deprotected before a final cyclization step .

Q. Advanced: How to resolve contradictions in reported oxidation methods?

Methodological Answer:

Discrepancies in yields (e.g., PCC vs. TEMPO) arise from:

- Reaction Kinetics: TEMPO’s biphasic system minimizes overoxidation.

- Byproduct Formation: PCC may generate carboxylates under prolonged stirring.

Recommendation: Optimize stoichiometry (e.g., 1.1 equiv NaOCl) and monitor reaction progress by TLC .

Q. Advanced: What strategies ensure stereochemical fidelity when using this compound in chiral syntheses?

Methodological Answer:

- Chiral Pool Starting Materials: Use enantiopure 1,4-butanediol derivatives.

- Asymmetric Catalysis: Employ chiral ligands in downstream reactions (e.g., Sharpless epoxidation).

- Characterization: Confirm enantiomeric excess via chiral HPLC (e.g., 97% ee reported using Chiralcel® AD ).

Q. Advanced: How to mitigate decomposition during storage?

Methodological Answer:

- Storage Conditions: Anhydrous environment (argon atmosphere), –20°C.

- Stability Tests: Monitor by NMR for TBS group integrity () .

Properties

IUPAC Name |

4-[tert-butyl(dimethyl)silyl]oxybutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24O2Si/c1-10(2,3)13(4,5)12-9-7-6-8-11/h11H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJEMXJANZPVITP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236161 | |

| Record name | 4-(Dimethyl-tert-butylsilyl)oxybutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87184-99-4 | |

| Record name | 4-(Dimethyl-tert-butylsilyl)oxybutan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087184994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Dimethyl-tert-butylsilyl)oxybutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(tert-butyldimethylsilyl)oxy]butan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.